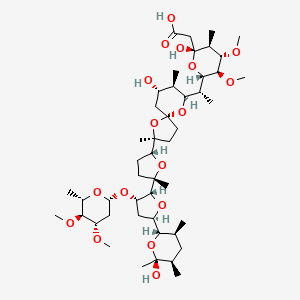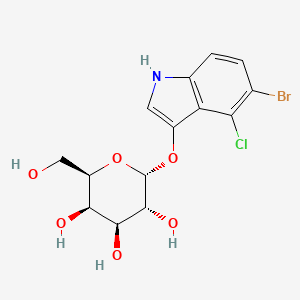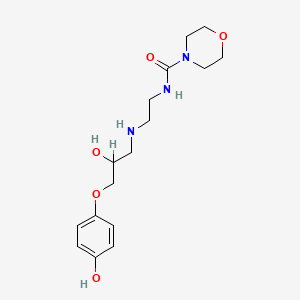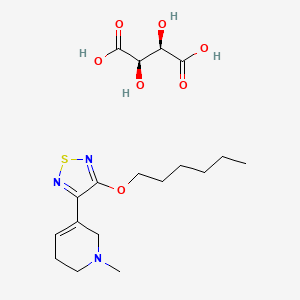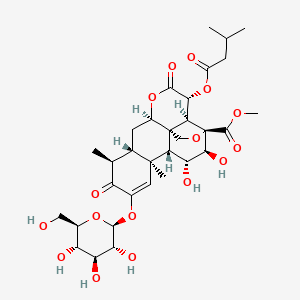
Yadanzioside A
Descripción general
Descripción
Yadanzioside A es un glucósido quasinóide derivado de la planta Brucea javanica. Es conocido por su significativa actividad antitumoral y ha sido objeto de diversos estudios científicos debido a sus posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Yadanzioside A ejerce sus efectos a través de múltiples mecanismos, incluida la inhibición de la síntesis de proteínas y la inducción de apoptosis en las células cancerosas. Se dirige a vías moleculares específicas, como la vía de señalización Janus kinasa 2 (JAK2) /transductor de señales y activador de la transcripción 3 (STAT3), que es crucial en la regulación del crecimiento y supervivencia celular .
Análisis Bioquímico
Cellular Effects
Yadanzioside A has been found to exhibit inhibitory effects on tumor cells . It was tested against HL-60, SMMC-7721, A-549, and MCF-7 tumor cells, and showed some level of activity
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Yadanzioside A implica múltiples pasos, comenzando por la extracción de Brucea javanica. El compuesto se aísla utilizando técnicas cromatográficas, seguidas de procesos de purificación para obtener un producto de alta pureza . Las condiciones de reacción típicamente implican el uso de solventes como etanol y dimetilsulfóxido, con control de temperatura para garantizar la estabilidad del compuesto .
Métodos de producción industrial
La producción industrial de this compound todavía se encuentra en la fase de investigación, con esfuerzos centrados en optimizar los procesos de extracción y purificación para lograr mayores rendimientos y pureza. El uso de técnicas cromatográficas avanzadas y sistemas de solventes es crucial para escalar la producción .
Análisis De Reacciones Químicas
Tipos de reacciones
Yadanzioside A experimenta diversas reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio
Reducción: Borohidruro de sodio, hidruro de litio y aluminio
Sustitución: Halógenos, agentes alquilantes
Principales productos formados
Comparación Con Compuestos Similares
Yadanzioside A es único entre los glucósidos quasinóides debido a su estructura molecular específica y potente actividad antitumoral. Compuestos similares incluyen:
Yadanzioside B: Otro glucósido quasinóide con propiedades antitumorales similares pero diferentes objetivos moleculares.
Bruceína A: Conocido por sus actividades antiinflamatorias y antitumorales, pero con un mecanismo de acción diferente.
Estos compuestos destacan la diversidad y el potencial de los glucósidos quasinóides en aplicaciones terapéuticas.
Propiedades
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O16/c1-11(2)6-17(34)48-23-25-31-10-44-32(25,29(42)43-5)26(40)22(39)24(31)30(4)8-14(18(35)12(3)13(30)7-16(31)47-27(23)41)45-28-21(38)20(37)19(36)15(9-33)46-28/h8,11-13,15-16,19-26,28,33,36-40H,6-7,9-10H2,1-5H3/t12-,13-,15+,16+,19+,20-,21+,22+,23+,24+,25+,26-,28+,30-,31+,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQJWSSPAMZRIA-TUHDNREHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95258-15-4 | |
| Record name | Yadanzioside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95258-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Yadanzioside A and where is it found?
A1: this compound is a quassinoid glycoside primarily isolated from the seeds of the Brucea javanica plant [, , ]. This plant, known as "Ya-dan-zi" in Chinese folklore, has a history of use in traditional medicine [, ].
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated antileukemic activity in several studies [, ]. Further research indicates potential for anti-tumor [, , ] and anti-babesial activities [].
Q3: How does the structure of this compound compare to other related compounds?
A3: this compound is structurally similar to other quassinoid glycosides like Bruceantinoside B, which was initially thought to be a distinct compound but later identified as a mixture of Yadanzioside P and Bruceantinoside C []. this compound is also related to other Yadanziosides (B, C, D, E, F, G, H, I, J, K, L, M, N, O, and P) [, , , , , ], Bruceosides (A, B, C, and E) [], and Bruceantinoside A [, ]. These compounds share a core quassinoid structure but differ in their substituents, particularly the sugar moieties attached to the aglycone.
Q4: Does modifying the this compound structure affect its activity?
A4: Yes, structural modifications significantly impact the activity of Yadanziosides. For instance, Yadanzioside I, with a different sugar moiety compared to this compound, exhibits a different level of anti-TMV activity []. Similarly, the aglycone of Yadanzioside D displays significant antitumor activity against murine P388 lymphocytic leukemia [].
Q5: What is the significance of the glycosidic linkage in this compound?
A5: The presence and nature of the glycosidic linkage in this compound play a crucial role in its activity. For example, Yadanzioside I, a 3-O-glucoside, exhibits significantly lower in vitro antimalarial activity compared to its aglycone (the compound without the sugar moiety) []. This highlights the importance of the sugar component in influencing the compound's pharmacological properties.
Q6: Are there any studies on this compound's mechanism of action?
A6: While specific mechanisms of action for this compound haven't been fully elucidated in the provided research, its antitumor activity could be linked to the inhibition of specific enzymes or pathways crucial for cancer cell growth and survival [, ]. Further research is needed to pinpoint the precise molecular targets and downstream effects of this compound.
Q7: What is known about the in vivo activity of this compound?
A7: Although in vitro studies suggest promising biological activities for this compound, detailed information regarding its in vivo activity, such as its absorption, distribution, metabolism, and excretion (ADME) profile, is limited in the provided research.
Q8: Has this compound been tested in clinical trials?
A8: There is no mention of clinical trials involving this compound in the provided research abstracts. Preclinical studies are essential to establish safety and efficacy before human trials can be considered.
Q9: What are the implications of the structural similarities between this compound and other quassinoids?
A9: The structural similarities among this compound and other quassinoids suggest they might share similar mechanisms of action or exhibit overlapping biological activities []. This structural relationship can be valuable for developing structure-activity relationship (SAR) models, which can guide the design and synthesis of more potent and selective analogs.
Q10: What analytical techniques are commonly used to characterize this compound?
A10: Various spectroscopic techniques are crucial for characterizing this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , ]. These methods provide detailed information about the compound's structure, including its molecular formula, weight, and connectivity of atoms.
Q11: Have there been any computational studies on this compound?
A11: While the provided abstracts don't specifically mention computational studies on this compound, computational chemistry techniques like molecular docking can be employed to predict its interactions with potential biological targets and gain insights into its mechanism of action.
Q12: Are there any known methods to synthesize this compound?
A12: While the provided research doesn't specify any synthetic routes for this compound, its complex structure with multiple chiral centers suggests that its total synthesis could be challenging. Isolation from natural sources or semi-synthetic approaches utilizing naturally occurring precursors might be more feasible options.
Q13: What are the potential challenges in developing this compound as a therapeutic agent?
A13: Several challenges might arise in developing this compound as a therapeutic. These could include optimizing its solubility and bioavailability, determining appropriate formulations for different administration routes, understanding its potential toxicity and side effects, and ensuring its stability during storage and delivery.
Q14: How does the activity of this compound compare to currently available treatments?
A14: While this compound shows promising in vitro activity against certain cancer cell lines and the malaria parasite Babesia gibsoni, direct comparisons with existing treatments are limited in the provided research. Head-to-head studies are necessary to determine its relative potency and efficacy compared to established therapeutic options.
Q15: What is the historical context of this compound research?
A18: Research on this compound and related quassinoids from Brucea javanica has been ongoing for several decades, with initial studies focusing on their isolation, structural characterization, and antileukemic properties [, ]. More recent research has explored their wider biological activities, including antitumor and antiviral effects [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



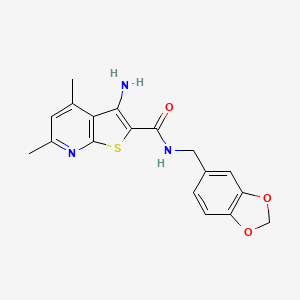

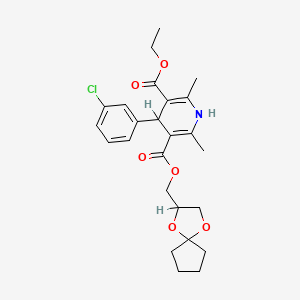


![N-[4-[3-[[6-(methanesulfonamido)quinolin-2-yl]methyl-methylamino]propoxy]phenyl]methanesulfonamide](/img/structure/B1682270.png)



